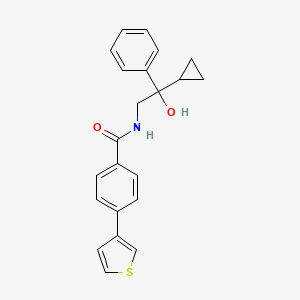

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-(thiophen-3-yl)benzamide

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-thiophen-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO2S/c24-21(17-8-6-16(7-9-17)18-12-13-26-14-18)23-15-22(25,20-10-11-20)19-4-2-1-3-5-19/h1-9,12-14,20,25H,10-11,15H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOBNQIBQYVHWKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)(C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-(thiophen-3-yl)benzamide typically involves multiple steps:

Formation of the Cyclopropyl Group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents like diazomethane or Simmons-Smith reagent.

Hydroxylation: Introduction of the hydroxy group can be done via oxidation reactions, such as using osmium tetroxide or potassium permanganate.

Phenylethyl Group Addition: This step involves the alkylation of the intermediate compound with a phenylethyl halide under basic conditions.

Thiophenyl Group Introduction: The thiophenyl group can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophenyl boronic acid or stannane.

Benzamide Formation: Finally, the benzamide core is formed by reacting the intermediate with benzoyl chloride or benzamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-(thiophen-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using reagents like chromium trioxide or potassium permanganate.

Reduction: The benzamide group can be reduced to an amine using reagents like lithium aluminum hydride or borane.

Substitution: The thiophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, borane in tetrahydrofuran.

Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Neuropharmacological Applications

One of the most promising applications of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-(thiophen-3-yl)benzamide is in the treatment of neurodegenerative diseases, particularly Alzheimer's disease. The compound's structure suggests potential activity as an acetylcholinesterase inhibitor, which is crucial for increasing acetylcholine levels in the brain, thereby improving cognitive function.

Case Study: Acetylcholinesterase Inhibition

Research has indicated that compounds with similar structures exhibit strong inhibitory effects on acetylcholinesterase. For instance, a study reported that derivatives with a thiazole core demonstrated IC50 values as low as 2.7 µM against acetylcholinesterase, suggesting that modifications to the benzamide structure could enhance its efficacy in treating Alzheimer's disease .

Anti-inflammatory Properties

This compound may also play a role in anti-inflammatory therapies. Its thiophene moiety is known to interact with various biological targets involved in inflammatory pathways.

Case Study: Molecular Docking Studies

In silico studies have shown that similar compounds can effectively inhibit the enzyme 5-lipoxygenase, which is implicated in inflammatory responses. Molecular docking simulations indicate that structural modifications can lead to enhanced binding affinities, making this compound a candidate for further optimization as an anti-inflammatory agent .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects on cancer cell lines.

Case Study: Cytotoxicity Against Liver Cancer Cells

A study investigating structurally similar compounds found significant cytotoxic effects on human liver cancer cells. The mechanism involved apoptosis induction through mitochondrial dysfunction, highlighting the compound's potential as a therapeutic agent in oncology .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-(thiophen-3-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Benzamide Derivatives

Compound A shares structural similarities with several benzamide derivatives reported in the literature (Table 1). Key analogs include:

Key Observations :

- Thiophen Orientation : Unlike analogs with thiophen-2-yl substitution (e.g., compounds in ), the 3-thiophenyl group in Compound A alters electronic distribution and π-stacking interactions .

Physicochemical and Spectroscopic Properties

While direct data for Compound A are unavailable, inferences can be drawn from related compounds:

Spectroscopic Features

- IR Spectroscopy :

- NMR Spectroscopy :

- The cyclopropyl group in Compound A would produce distinct ¹H-NMR signals for its strained CH₂ protons (δ ~0.5–1.5 ppm), while the hydroxyl proton may appear as a broad singlet (~δ 2–5 ppm). Thiophen protons typically resonate at δ 6.5–7.5 ppm .

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-(thiophen-3-yl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse sources.

Chemical Structure and Properties

The compound's structure is characterized by its unique combination of a cyclopropyl group, a hydroxy group, and a thiophene moiety attached to a benzamide backbone. Its molecular formula is with a molecular weight of 363.5 g/mol .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiophene Ring : This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with phosphorus pentasulfide.

- Introduction of the Benzamide Group : The thiophene ring is then functionalized to introduce the benzamide moiety through reaction with appropriate amines under acidic or basic conditions.

- Cyclopropyl-Hydroxy-Phenylethyl Moiety : The final step involves coupling the cyclopropyl-hydroxy-phenylethyl intermediate with the thiophene derivative .

Antimicrobial Properties

Studies have indicated that derivatives of benzamides, including compounds similar to this compound, exhibit significant antimicrobial activity. For example, related benzamide derivatives have shown broad-spectrum activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 500 µg/ml to as low as 1.95 µg/ml for the most potent compounds .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by modulating specific enzymatic pathways. It is hypothesized that it could inhibit enzymes involved in inflammatory responses, although detailed studies specifically on this compound are still required to confirm these effects .

Anticancer Potential

Recent research has focused on the anticancer properties of benzamide derivatives. Compounds in this class have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, certain benzamide analogs have demonstrated promising results against leukemia and solid tumors in vitro .

The biological activity of this compound likely involves interactions with specific molecular targets:

- Enzyme Inhibition : The compound may bind to enzymes that are crucial in inflammatory pathways or cancer cell proliferation, thereby inhibiting their activity.

- Receptor Modulation : It may also interact with receptors involved in cellular signaling pathways relevant to inflammation and cancer progression .

Case Studies

Several case studies have highlighted the efficacy of related compounds:

- Antimicrobial Efficacy : A study evaluating a series of N-benzoyl derivatives found that compounds similar to this compound showed significant antimicrobial activity against drug-resistant strains .

- Anticancer Activity : Another investigation into benzamide derivatives revealed that certain compounds inhibited RET kinase activity, which is vital for various cancers, suggesting potential therapeutic applications for similar structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.